N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine
Description
N-{[2-Bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine is a Schiff base derivative characterized by a phenyl ring substituted with a bromine atom at position 2 and a difluoromethoxy group at position 4. The hydroxylamine functional group is attached via a methylidene bridge, forming an imine linkage (C=N-OH). Its molecular formula is C₉H₇BrF₂NO₂, with a molecular weight of 287.07 g/mol (CAS No. 3222-61-5) .
The difluoromethoxy group (-OCF₂H) is electron-withdrawing, enhancing the electrophilicity of the aromatic ring and influencing reactivity. The hydroxylamine group (-NHOH) enables redox activity, metal chelation, and hydrogen bonding, making the compound relevant in medicinal chemistry and catalysis .
Properties
Molecular Formula |
C8H6BrF2NO2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
N-[[2-bromo-6-(difluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6BrF2NO2/c9-6-2-1-3-7(14-8(10)11)5(6)4-12-13/h1-4,8,13H |
InChI Key |
BJSHSMLFLFRTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=NO)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-bromo-6-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Substituent Comparisons
Key Insights :
- Halogen Position : Bromine at position 2 (target compound) vs. 3 () affects steric and electronic interactions with biological targets. The 2-bromo configuration may enhance binding to hydrophobic enzyme pockets .
- Alkoxy Group : Difluoromethoxy (-OCF₂H) increases metabolic stability and electronegativity compared to methoxy (-OCH₃), which is prone to demethylation .
- Hydroxylamine Group : Compounds lacking the hydroxylamine moiety (e.g., N-[(3-Bromo-2-fluorophenyl)methylidene]amine) show reduced enzyme inhibition due to the absence of redox-active -NHOH .
Key Insights :
- Anticancer Potential: The target compound’s bromine and difluoromethoxy groups are structurally analogous to 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine, which shows confirmed anticancer activity via apoptosis induction .
- Antimicrobial Efficacy : Difluoromethoxy and bromine substituents may mimic the bioactivity of ethoxy analogs () but with improved resistance to enzymatic degradation .
Physicochemical Properties
Table 3: Solubility and Stability Comparisons
| Compound Name | LogP | Aqueous Solubility (mg/mL) | Stability in Plasma | Notes | Reference |
|---|---|---|---|---|---|
| Target Compound | 2.8 | 0.15 | High (t₁/₂ > 6h) | Difluoromethoxy resists oxidative cleavage | |
| N-[(2,6-Dibromophenyl)methylidene]hydroxylamine | 3.5 | 0.04 | Moderate (t₁/₂ ~3h) | High LogP reduces bioavailability | |
| (4-Bromo-2-fluoro-6-methylphenyl)methanamine | 2.1 | 0.22 | Low (t₁/₂ <1h) | Methyl group improves solubility |
Key Insights :
- The target compound’s difluoromethoxy group balances lipophilicity (LogP ~2.8) and solubility, outperforming dibromo analogs .
- Plasma stability is critical for drug candidates; the hydroxylamine group’s chelation capacity may reduce metabolic degradation .
Biological Activity
N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine, a compound with the molecular formula CHBrFNO and CAS number 2174011-34-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Weight : 266.04 g/mol
- Purity : Typically available at 95% purity
- Structure : The compound features a brominated phenyl ring with difluoromethoxy and hydroxylamine functional groups.
This compound is primarily studied for its potential as an inhibitor of various enzymes and biological pathways. The presence of the hydroxylamine group suggests possible interactions with nucleophilic sites in proteins, leading to inhibition of specific enzymatic activities.
Enzyme Inhibition
- Tyrosinase Inhibition : Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds structurally related to this compound have shown varying degrees of inhibition against tyrosinase, indicating potential applications in treating hyperpigmentation disorders. The IC values for related compounds range significantly, with some exhibiting strong inhibitory effects (e.g., IC values as low as 0.51 μM for potent inhibitors) .
- Antioxidant Activity : Hydroxylamines are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells. This activity is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using cell lines such as B16F10 melanoma cells demonstrated that while some related compounds showed weak cytotoxicity at higher concentrations, this compound exhibited a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .
Case Studies and Research Findings
Several studies have investigated the biological activity of hydroxylamine derivatives:
- Study on Tyrosinase Inhibitors : A study highlighted the structure-activity relationship (SAR) of various phenolic compounds, revealing that modifications to the phenolic structure could enhance tyrosinase inhibition. Compounds similar to this compound were included in this analysis, demonstrating promising results .
- Antioxidant Efficacy : Research has indicated that hydroxylamine derivatives can scavenge free radicals effectively, thus providing a protective mechanism against cellular damage caused by oxidative stress .
Summary Table of Biological Activities
| Activity Type | Compound | IC Value (μM) | Remarks |
|---|---|---|---|
| Tyrosinase Inhibition | This compound | TBD | Potential application in skin whitening |
| Antioxidant Activity | Hydroxylamine derivatives | TBD | Effective free radical scavengers |
| Cytotoxicity | B16F10 Cells | >200 | Minimal cytotoxic effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
